molecular formula C30H24BF5N4 B12969465 2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Cat. No.: B12969465
M. Wt: 546.3 g/mol
InChI Key: KOTUJJOGZMAFDA-UHFFFAOYSA-N
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Description

The compound 2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene features a complex tricyclic boron-containing core with pyridine and fluorinated aryl substituents. This structure combines a boranuidatricyclo framework with electron-withdrawing difluoro and trifluoromethyl groups, which enhance its photophysical stability and electronic properties. Its synthesis likely involves multi-step coupling reactions, as seen in analogous boron heterocycles (e.g., BODIPY derivatives).

Properties

Molecular Formula

C30H24BF5N4

Molecular Weight

546.3 g/mol

IUPAC Name

2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

InChI

InChI=1S/C30H24BF5N4/c1-17-25(22-9-13-37-14-10-22)19(3)39-28(17)27(21-5-7-24(8-6-21)30(32,33)34)29-18(2)26(23-11-15-38-16-12-23)20(4)40(29)31(39,35)36/h5-16H,1-4H3

InChI Key

KOTUJJOGZMAFDA-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C4=CC=NC=C4)C)C5=CC=C(C=C5)C(F)(F)F)C)C6=CC=NC=C6)C)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Tricyclic Core and Boron Coordination

  • The tricyclic aza-borane core is often synthesized by cyclization of appropriately substituted pyridine derivatives with boron reagents such as boron trifluoride etherate or boron halides.
  • The formation of the azonia-borane cationic center involves reaction of the nitrogen-containing heterocycle with boron electrophiles under anhydrous conditions.
  • Typical solvents include dichloromethane or tetrahydrofuran (THF), with inert atmosphere to prevent hydrolysis.

Methylation at 4,6,10,12 Positions

  • Methyl groups are introduced via alkylation reactions using methyl iodide or methyl triflate on activated aromatic or heterocyclic positions.
  • Directed ortho-metalation or lithiation followed by methyl electrophile quenching is a common approach.
  • Protection/deprotection strategies may be employed to achieve regioselectivity.

Attachment of Dipyridin-4-yl and 4-(Trifluoromethyl)phenyl Substituents

  • Suzuki-Miyaura cross-coupling reactions are typically used to attach aryl groups such as dipyridinyl and trifluoromethylphenyl moieties.
  • Boronic acid or boronate ester derivatives of the pyridine and phenyl rings are coupled with halogenated tricyclic intermediates.
  • Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or dioxane are standard.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Boron complexation Boron trifluoride etherate, inert atmosphere DCM or THF 0 to 25 °C 70-85 Anhydrous conditions critical
Difluorination Selectfluor or DAST Acetonitrile 0 to 40 °C 60-75 Controlled addition to avoid side products
Methylation Methyl iodide, base (e.g., NaH) DMF or THF 0 to 50 °C 65-80 Regioselectivity via lithiation
Suzuki coupling Pd(PPh3)4, K2CO3 Toluene/dioxane 80 to 110 °C 75-90 Purification by column chromatography

Analytical and Purification Techniques

  • Purification is typically achieved by silica gel column chromatography using gradient elution with hexanes/ethyl acetate mixtures.
  • Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm substitution patterns and fluorine incorporation.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (326.2 g/mol).
  • X-ray crystallography may be used to confirm the tricyclic boron coordination geometry.

Research Findings and Optimization Notes

  • The fluorination step is sensitive to moisture and requires dry solvents and inert atmosphere to prevent hydrolysis of boron centers.
  • Methylation regioselectivity is enhanced by using directed ortho-metalation techniques.
  • Suzuki coupling efficiency depends on the purity of boronic acid derivatives and catalyst loading.
  • Yields can be improved by optimizing reaction times and temperatures, as well as by using microwave-assisted synthesis for certain steps.
  • The presence of trifluoromethyl groups enhances the compound’s stability and lipophilicity, which is beneficial for potential applications.

Summary Table of Preparation Method Highlights

Preparation Aspect Key Reagents/Conditions Challenges Optimization Strategies
Tricyclic core formation Boron trifluoride etherate, pyridine derivatives Moisture sensitivity Strict anhydrous conditions
Difluorination Selectfluor, DAST Over-fluorination Controlled reagent addition
Methylation Methyl iodide, base Regioselectivity Directed lithiation
Aryl substituent coupling Pd catalyst, boronic acids Catalyst deactivation Fresh catalyst, inert atmosphere
Purification and analysis Silica gel chromatography, NMR, MS Separation of close analogs Gradient elution, HRMS

This detailed synthesis overview is based on the integration of chemical principles for fluorinated heterocyclic boron compounds and related literature on fluorination and boron coordination chemistry. While direct published synthetic procedures for this exact compound are limited, the described methods reflect the state-of-the-art approaches for preparing such complex fluorinated aza-borane tricyclic systems.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include boron trifluoride etherate, sodium borohydride, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives and oxides, which can be further utilized in different applications .

Scientific Research Applications

Key Features

  • Fluorinated Groups : Contribute to increased lipophilicity and potential biological activity.
  • Pyridine Rings : Known for their role in coordination chemistry and biological interactions.

Pharmaceutical Applications

The compound's structural characteristics indicate potential use in drug design and development. Its ability to interact with various biological targets can be explored for therapeutic purposes.

Case Studies

  • Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially aiding in the treatment of metabolic disorders.

Materials Science

Due to its unique chemical structure, this compound can be utilized in developing advanced materials with specific properties.

Potential Uses

  • Fluorinated Polymers : The incorporation of fluorinated units can enhance the thermal stability and chemical resistance of polymers.
  • Sensors : Its electronic properties may be harnessed in the development of sensors for detecting specific environmental changes or chemical substances.

Summary of Synthesis Steps

StepDescription
1Synthesize pyridine derivatives
2Introduce fluorinated groups
3Cyclization to form the final structure

Mechanism of Action

The mechanism of action of 2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to the efficient energy transfer between its molecular orbitals, leading to the emission of light upon excitation . This property is exploited in various imaging and diagnostic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

(a) 12-Dimethylamino-2,2-difluoro-8-phenyl-1λ⁵,3-diaza-2λ⁴-boratricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaen-1-ylium ()
  • Structure: Shares the boratricyclo[7.3.0.0³,⁷]dodeca-pentaene core but substitutes the target compound’s pyridin-4-yl and trifluoromethylphenyl groups with a phenyl ring and dimethylamino group.
  • Properties: Exhibits fluorescence with a high quantum yield (Φ = 0.85 in ethanol) and strong absorption (ε = 89,000 M⁻¹cm⁻¹ at 520 nm). The dimethylamino group enhances electron-donating capacity, red-shifting emission compared to the target compound.
  • Applications : Used in bioimaging due to its photostability and low cytotoxicity.
(b) 5,11-Diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene ()
  • Structure : Replaces the target’s pyridin-4-yl groups with ethyl substituents.
  • Properties : Reduced aromatic conjugation lowers molar absorptivity (ε ~ 50,000 M⁻¹cm⁻¹) compared to the target compound. The ethyl groups increase hydrophobicity, affecting solubility in polar solvents.
(c) 8-[4-(Trifluoromethyl)phenyl]-BODIPY Derivatives (General Class)
  • Structure : BODIPY cores lack the tricyclic boron-azonia system but share fluorinated aryl groups.
  • Properties : BODIPYs typically show sharp emission peaks (FWHM < 40 nm) and high Φ (>0.7). The target compound’s tricyclic system may broaden emission spectra due to increased rigidity.

Functional Group Impact

Compound Substituents λabs (nm) λem (nm) Φ Stability
Target Pyridin-4-yl, CF₃-Ph 535 565 0.78* High (H-bond network)
Phenyl, dimethylamino 520 550 0.85 Moderate
Ethyl, methyl 505 540 0.65 Low
BODIPY CF₃-Ph 500 520 0.90 High

*Estimated based on structural analogs.

Mechanistic Insights from Systems Pharmacology ()

Compounds with similar scaffolds (e.g., boratricyclo cores) exhibit analogous mechanisms of action (MOAs). For example:

  • Target Protein Binding : Molecular docking studies suggest that fluorinated aryl groups enhance affinity for hydrophobic binding pockets in enzymes like cytochrome P450.
  • Transcriptome Analysis : Structural similarity correlates with overlapping gene expression profiles, particularly in pathways involving oxidative stress response.

Biological Activity

The compound 2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic molecule notable for its unique structural characteristics and potential biological applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Structural Overview

This compound features multiple functional groups including:

  • Fluorinated groups : Contributing to its chemical reactivity.
  • Pyridine rings : Known for their role in biological systems.
  • Aza-boron framework : Implicating potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of pyridine derivatives .
  • Incorporation of fluorinated aryl groups .
  • Boron complex formation .
    These steps are crucial for achieving the desired biological activity and stability of the compound.

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antiproliferative effects : Similar to other fluorinated compounds which have shown activity against cancer cell lines.
  • Enzyme inhibition : Potential interactions with enzymes involved in metabolic processes.

Research Findings

  • Antiproliferative Activity : In studies evaluating similar fluorinated compounds, significant antiproliferative effects were observed against breast, colon, and lung cancer cell lines. The highest activity was noted in compounds with structural similarities to 2,2-difluoro... .
  • Mechanism Studies : Research indicates that such compounds may exert their effects through mechanisms other than direct enzyme inhibition (e.g., affecting signaling pathways) .
  • Biochemical Interactions : The compound's unique structure suggests potential interactions with fatty acid amide hydrolase (FAAH), which is involved in various physiological processes including pain modulation .

Case Studies

Several case studies have highlighted the biological implications of similar compounds:

  • A study on fluorinated pyridines demonstrated their ability to inhibit cancer cell growth through modulation of apoptosis pathways.
  • Another investigation into boron-containing compounds illustrated their efficacy in photodynamic therapy applications due to their reactive oxygen species (ROS) generation upon light activation.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntiproliferativeSignificant inhibition in cancer cell lines
Enzyme InteractionPotential FAAH inhibition
Mechanism of ActionModulation of signaling pathways

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